molecular formula C3H9N5O B12366898 4,6-Diamino-1,3,5-triazinan-2-one

4,6-Diamino-1,3,5-triazinan-2-one

Cat. No.: B12366898
M. Wt: 131.14 g/mol
InChI Key: IJALQCOKSXNFPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 4,6-diamino-1,3,5-triazinan-2-one is intertwined with advancements in triazine chemistry during the late 20th century. While its exact synthesis date remains unclear, its development likely emerged from efforts to modify melamine (1,3,5-triazine-2,4,6-triamine) and related triazine derivatives for enhanced solubility and reactivity. Early work on triazine hydrolysis products, such as ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), provided foundational insights into the stability and functionalization of amino-substituted triazines.

A significant milestone occurred in the 2010s, when researchers exploring non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 investigated structurally similar compounds, such as 4,6-diamino-1,3,5-triazin-2-ol. These studies demonstrated the pharmacological potential of diamino-substituted triazines, spurring interest in saturated analogs like 4,6-diamino-1,3,5-triazinan-2-one. The compound’s hydrogenated ring system, which reduces planarity compared to aromatic triazines, was hypothesized to improve binding specificity in biological systems.

Systematic Nomenclature and Alternative Designations

The systematic IUPAC name for this compound, 4,6-diamino-1,3,5-triazinan-2-one , reflects its structural features:

  • Triazinan : A six-membered ring containing three nitrogen atoms (positions 1, 3, and 5) in a partially saturated configuration.
  • 2-one : A ketone functional group at position 2.
  • 4,6-diamino : Amino (-NH₂) substituents at positions 4 and 6.

Alternative designations include:

  • Tetrahydro-2-oxo-4,6-diamino-1,3,5-triazine (emphasizing ring saturation).
  • 4,6-Diaminotriazinanone (a condensed form used in industrial contexts).

The compound is occasionally confused with its aromatic analog, 4,6-diamino-1,3,5-triazin-2(1H)-one, which lacks ring saturation. This distinction is critical for understanding its reactivity and physical properties.

Position Within Triazinanone Chemical Taxonomy

4,6-Diamino-1,3,5-triazinan-2-one belongs to the triazinanone subclass, which encompasses six-membered triazine rings with one or more ketone groups and varying degrees of saturation. Its taxonomy can be summarized as follows:

Taxonomic Level Classification
Parent Structure 1,3,5-Triazinan-2-one
Substituents Amino groups at C4 and C6
Saturation Partially saturated (non-aromatic)
Related Derivatives Melamine, ammeline, ammelide

Unlike aromatic triazines (e.g., melamine), the saturated triazinanone core imparts greater conformational flexibility, enabling unique intermolecular interactions. For instance, the ketone at C2 participates in hydrogen bonding, while the amino groups at C4 and C6 facilitate π-stacking or coordination chemistry. This dual functionality positions the compound as a versatile building block for molecular frameworks requiring both rigidity and adaptability.

Properties

Molecular Formula

C3H9N5O

Molecular Weight

131.14 g/mol

IUPAC Name

4,6-diamino-1,3,5-triazinan-2-one

InChI

InChI=1S/C3H9N5O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,4-5H2,(H2,7,8,9)

InChI Key

IJALQCOKSXNFPD-UHFFFAOYSA-N

Canonical SMILES

C1(NC(NC(=O)N1)N)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis

In acidic media, melamine undergoes partial hydrolysis to form ammeline. A patented process involves refluxing melamine in dilute hydrochloric acid (1–2 M) at 80–90°C for 4–6 hours, yielding ammeline with 75–85% purity. The reaction proceeds via protonation of the triazine ring, followed by nucleophilic attack by water at the C2 position. However, overhydrolysis to ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a common side reaction, necessitating precise pH control below 3.5 to minimize byproducts.

Alkaline Hydrolysis

Base-mediated hydrolysis offers higher selectivity for ammeline. A representative procedure from patent EP3071701A1 employs sodium hydroxide (2–5 M) at 60–80°C, achieving 90–95% conversion of melamine to ammeline within 3 hours. The mechanism involves deprotonation of melamine’s amino groups, facilitating hydroxyl substitution at the C2 position. Notably, this method avoids cyanuric acid formation, a persistent issue in acidic conditions.

Table 1: Comparison of Hydrolysis Conditions

Parameter Acid-Catalyzed Alkaline-Catalyzed
Catalyst HCl NaOH
Temperature (°C) 80–90 60–80
Reaction Time (h) 4–6 3–4
Yield (%) 75–85 90–95
Major Byproduct Ammelide None

Biocatalytic Synthesis Using Amidohydrolases

Recent advances in enzyme engineering have enabled the biocatalytic conversion of melamine to ammeline under mild conditions. This approach utilizes enzymes from the amidohydrolase superfamily, such as melamine deaminase (TriA), which catalyzes the hydrolysis of melamine’s amino groups.

Enzyme-Catalyzed Solid-to-Solid Reaction

Patent EP3071701A1 details a process where melamine is suspended in an aqueous solution containing TriA at 30–40°C and pH 7–8. Over 24–48 hours, 99% of melamine converts to ammeline, with trace amounts of ammelide. The enzyme’s specificity for the C2 amino group ensures high regioselectivity, while the solid-to-solid reaction design simplifies product recovery via filtration.

Advantages Over Chemical Methods

  • Environmental Sustainability : Eliminates toxic solvents and reduces energy consumption.
  • Scalability : Enzymes can be immobilized on solid supports for continuous flow reactors.
  • Tunability : Adjusting enzyme ratios or reaction time modulates the ammeline:ammelide ratio.

Microwave-Assisted Multicomponent Synthesis

A novel one-pot method reported by Chemistry Europe involves microwave irradiation to synthesize bis(1,3,5-triazine-2,4-diamines), with ammeline as a key intermediate.

Reaction Design

Cyanoguanidine reacts with aldehydes (e.g., terephthaldehyde) and amines in the presence of acetic acid under microwave irradiation (100–120°C, 20–30 minutes). Subsequent dehydrogenative aromatization with alkali yields ammeline derivatives in 70–80% yield.

Table 2: Optimization of Microwave Parameters

Parameter Optimal Range
Temperature (°C) 100–120
Irradiation Time (min) 20–30
Solvent Aqueous DMF
Base KOH/NaOH

Mechanistic Insights

The reaction proceeds via initial formation of dihydrotriazine intermediates, which undergo oxidative aromatization upon alkali treatment. Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Methylation-Hydrolysis Sequential Route

Patent DE1670821A1 discloses a two-step synthesis starting from 2-(ß-dimethylaminoethyl)-4,6-diamino-1,3,5-triazine.

Methylation with Dimethyl Sulfate

The triazine derivative is treated with dimethyl sulfate at 50–60°C, forming a quaternary ammonium intermediate. Maintaining pH 8–9 with sodium hydroxide prevents overmethylation.

Hydrolysis to Ammeline

The methylated intermediate is hydrolyzed in boiling water, yielding ammeline with 85–90% purity. This method is notable for its use in industrial settings due to readily available reagents.

Comparative Analysis of Methods

Table 3: Method-Specific Advantages and Limitations

Method Advantages Limitations
Alkaline Hydrolysis High yield (90–95%), no byproducts Requires corrosive bases
Biocatalytic Eco-friendly, high selectivity Long reaction time (24–48 h)
Microwave-Assisted Rapid synthesis (20–30 min) Limited scalability
Methylation-Hydrolysis Industrial feasibility Uses toxic methylating agents

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 4,6-diamino-1,3,5-triazinan-2-one derivatives in anticancer therapies. A notable case study involved the synthesis of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. These compounds demonstrated significant antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), showing selective inhibition without affecting non-cancerous cells (MCF-10A) .

Table 1: Antiproliferative Activity of Triazine Derivatives

Compound NameCell Line TestedInhibition (%) at 10 μM
6,N2-Diaryl-1,3,5-triazine-2,4-diamineMDA-MB231 (Triple-Negative)>50
6,N2-Diaryl-1,3,5-triazine-2,4-diamineMCF-10A (Non-Cancerous)<10

Mechanism of Action
The mechanism involves the disruption of key cellular pathways in cancer cells while sparing normal cells. The structure–activity relationship (SAR) analysis has been instrumental in optimizing these compounds for enhanced efficacy .

Agricultural Applications

Herbicide Development
4,6-Diamino-1,3,5-triazinan-2-one is also significant in agricultural chemistry as a metabolite of several herbicides like atrazine. Research has shown that this compound can be utilized to assess environmental exposure to herbicides through urine analysis .

Table 2: Herbicide Metabolite Analysis

Compound NameApplicationDetection Method
2-Chloro-4,6-diamino-1,3,5-triazineHerbicide metabolite detectionLiquid chromatography-mass spectrometry

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive study involving a library of triazine derivatives synthesized through microwave-assisted methods, researchers evaluated their effects on various cancer cell lines. The results indicated that specific modifications to the triazine structure could enhance selectivity and potency against cancer cells .

Case Study 2: Environmental Monitoring
Another significant application involves the detection of herbicide residues in environmental samples. A method developed for analyzing urine samples for atrazine and its metabolites demonstrated the relevance of 4,6-diamino-1,3,5-triazinan-2-one in monitoring pesticide exposure and assessing environmental health risks .

Mechanism of Action

The mechanism by which 4,6-Diamino-1,3,5-triazinan-2-one exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ammeline (4,6-Diamino-1,3,5-triazin-2(1H)-one)

  • Structure : Contains a hydroxyl group at position 2 (tautomerizes with a ketone form) .
  • Reactivity: Undergoes nucleophilic substitution at the chloro-position in derivatives (e.g., 2-chloro-4,6-diamino-1,3,5-triazine) to form fluorescent chemosensors or polymer conjugates .
  • Biological Activity: Limited direct bioactivity but serves as a scaffold for cytotoxic agents .

4,6-Bis(nitroimino)-1,3,5-triazinan-2-one (DNAM)

  • Structure: Nitroimino (-NH-NO₂) groups replace amino groups at positions 4 and 6 .
  • Key Properties: Tautomerism: Exists in multiple tautomeric forms, influencing electronic properties. Stability: Insensitive munitions compound with low shock sensitivity .
  • Applications : Explosives research and environmental impact studies .

Comparison with Ammeline :

Property Ammeline DNAM
Functional Groups -NH₂, -OH/-O -NH-NO₂, -O
Melting Point >300°C (dec.) Not reported
Reactivity Nucleophilic substitution Electrophilic nitration
Applications Flame retardants Insensitive explosives

4,6-Diamino-1,3,5-triazine-2-thione

  • Structure : Sulfur replaces oxygen at position 2 .
  • Key Properties :
    • Molecular Weight : 143.19 g/mol .
    • Reactivity : Thione group enhances metal coordination and redox activity.
    • Stability : More resistant to hydrolysis than ammeline .
  • Applications: Potential use in catalysis and heavy metal sensing.

Comparison with Ammeline :

Property Ammeline Triazine-2-thione
Chalcogen Oxygen Sulfur
Hydrogen Bonding Strong (OH/NH₂) Moderate (SH/NH₂)
Coordination Chemistry Limited High (S-metal interactions)

1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Guanylmelamine)

  • Structure : Guanidine group appended to the triazine core .
  • Key Properties :
    • Molecular Weight : 168.16 g/mol .
    • Basicity : Enhanced due to guanidine (pKa ~13) .
    • Biological Activity : Cytostatic agent; inhibits dihydrofolate reductase (DHFR) .
  • Applications : Pharmaceutical research (e.g., metformin impurity studies) .

Comparison with Ammeline :

Property Ammeline Guanylmelamine
Substituents -NH₂, -OH -NH₂, -guanidine
Bioactivity Low High (anticancer)
Solubility Low Moderate (polar solvents)

Sugar-Modified Triazinones (e.g., 4-Amino-β-D-glucopyranosyl-6-methyl-1,3,5-triazin-2(1H)-one)

  • Structure: Carbohydrate moieties (e.g., glucopyranosyl) at position 1 .
  • Key Properties :
    • Solubility : High in water due to hydrophilic sugars.
    • Melting Points : 180–220°C (lower than ammeline) .
  • Applications : Glycoconjugate vaccines and antiviral agents .

Comparison with Ammeline :

Property Ammeline Glucopyranosyl Derivative
Polarity Low High
Synthetic Complexity Simple High (multi-step synthesis)
Applications Industrial Biomedical

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